molecular formula C13H16N2O4 B6633293 3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid

3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid

Cat. No.: B6633293
M. Wt: 264.28 g/mol
InChI Key: CCERATPFRIAMSJ-UHFFFAOYSA-N
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Description

3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid core with a substituted carbamoyl group, making it a versatile molecule for chemical synthesis and research applications.

Properties

IUPAC Name

3-[(4-amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,7-10(14)16)15-11(17)8-4-3-5-9(6-8)12(18)19/h3-6H,7H2,1-2H3,(H2,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCERATPFRIAMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N)NC(=O)C1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with 2-methyl-4-oxobutanoic acid under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The benzoic acid core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoic acid
  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide

Uniqueness

3-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzoic acid core with a substituted carbamoyl group allows for versatile applications and modifications, setting it apart from other similar compounds.

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